molecular formula C12H14N2O2S B7468375 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No. B7468375
M. Wt: 250.32 g/mol
InChI Key: XLWKEJYRUVGFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTA belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide involves its ability to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Studies have also demonstrated that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide can regulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide has several advantages as a research tool, including its synthetic accessibility, high purity, and low toxicity. However, one of the limitations of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a promising compound that has shown significant potential in scientific research for its therapeutic applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various disease contexts.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide can be synthesized via a multistep process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. The resulting compound is then treated with ethylenediamine and acetic anhydride to yield N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer activities.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-10-4-2-3-9(7-10)8-11(15)14-12-13-5-6-17-12/h2-4,7H,5-6,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKEJYRUVGFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methoxyphenyl)acetamide

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